

# 1H-Pyrrolo[2,3-b]pyridin-5-ol molecular structure and formula

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## Compound of Interest

Compound Name: **1H-Pyrrolo[2,3-b]pyridin-5-ol**

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An In-depth Technical Guide to **1H-Pyrrolo[2,3-b]pyridin-5-ol**: A Cornerstone Intermediate in Modern Drug Discovery

## Introduction

In the landscape of modern pharmaceutical synthesis, the discovery and utilization of versatile molecular scaffolds are paramount to the development of novel therapeutics. Among these, heterocyclic compounds have emerged as a particularly fruitful class of molecules. **1H-Pyrrolo[2,3-b]pyridin-5-ol**, also known as 5-hydroxy-7-azaindole, is a prominent member of this class, built upon the privileged 7-azaindole (pyrrolo[2,3-b]pyridine) framework.<sup>[1][2][3]</sup> This scaffold is a bioisostere of indole and purine, granting it unique pharmacological properties and making it a recurring motif in a multitude of bioactive agents.<sup>[4]</sup>

The significance of **1H-Pyrrolo[2,3-b]pyridin-5-ol** lies not in its direct therapeutic activity, but in its critical role as a high-value intermediate in the synthesis of complex, life-saving medicines.<sup>[5]</sup> It serves as an essential building block for a new generation of targeted therapies, most notably in oncology. Its unique structural features—a fused bicyclic aromatic system, a reactive hydroxyl group, and strategically placed nitrogen atoms—provide a robust foundation for constructing molecules with high specificity and potency.

This guide offers a comprehensive technical overview of **1H-Pyrrolo[2,3-b]pyridin-5-ol** for researchers, medicinal chemists, and drug development professionals. It will delve into its molecular structure, physicochemical properties, synthesis and characterization, and culminate

in a discussion of its pivotal applications in the synthesis of groundbreaking pharmaceuticals like the BCL-2 inhibitor Venetoclax and various kinase inhibitors.

## Molecular Structure and Physicochemical Properties

The molecular architecture of **1H-Pyrrolo[2,3-b]pyridin-5-ol** consists of a pyridine ring fused to a pyrrole ring, forming the 7-azaindole core.<sup>[2]</sup> A hydroxyl (-OH) group is substituted at the C5 position of this bicyclic system. This planar, aromatic structure is fundamental to its chemical behavior and its utility in synthesis.<sup>[2]</sup> The presence of two nitrogen atoms and a hydroxyl group allows for a rich array of potential intermolecular interactions, including hydrogen bonding, which influences its physical properties and its binding to biological targets when incorporated into larger molecules.<sup>[2][4]</sup>

Diagram: Annotated Structure of **1H-Pyrrolo[2,3-b]pyridin-5-ol**

Caption: Fused pyrrole and pyridine rings with a key hydroxyl group.

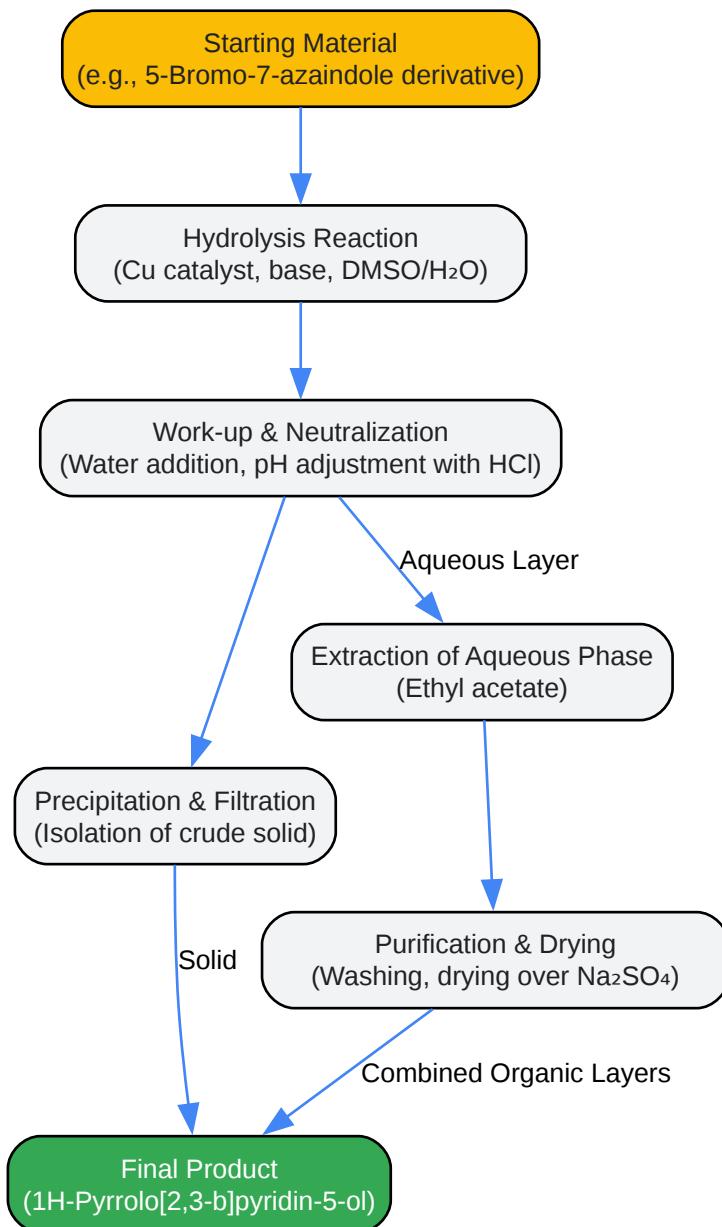
A summary of the key identifiers and physicochemical properties of **1H-Pyrrolo[2,3-b]pyridin-5-ol** is provided below.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O	[1][6]
Molecular Weight	134.14 g/mol	[7][8]
CAS Number	98549-88-3	[1][6][7]
IUPAC Name	1H-pyrrolo[2,3-b]pyridin-5-ol	[6]
Synonyms	5-Hydroxy-7-azaindole, 5-hydroxypyrrrolo[2,3-b]pyridine	[1][2][3]
Appearance	Pale yellow solid	[9]
Melting Point	219-220 °C	[9]
Density	~1.43 g/cm <sup>3</sup>	[1]
InChIKey	VUQZKLXKFUBWRP-UHFFFAOYSA-N	[6]
SMILES	Oc1cnc2[nH]ccc2c1	

## Synthesis and Purification

The efficient and scalable synthesis of **1H-Pyrrolo[2,3-b]pyridin-5-ol** is critical for its use in the pharmaceutical industry, where consistency and high purity are non-negotiable. Several synthetic routes have been developed, often involving multi-step sequences starting from substituted pyridine precursors. A common and effective laboratory-scale method involves the hydrolysis of a protected 5-bromo-7-azaindole derivative.[5][7]

Diagram: General Synthesis Workflow



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Caption: Workflow for the synthesis and isolation of the target compound.

## Exemplary Experimental Protocol

The following protocol is a representative synthesis adapted from published procedures.[\[5\]](#)[\[7\]](#)

Objective: To synthesize **1H-Pyrrolo[2,3-b]pyridin-5-ol** from a protected 5-bromo-7-azaindole.

Methodology:

- Reaction Setup: To a reaction flask, add the starting material (e.g., 1-triisopropylsilyl-5-bromo-7-azaindole), a copper catalyst (e.g., copper acetylacetone), a ligand (e.g., MHPO), and a base (e.g., lithium hydroxide monohydrate) in a solvent system of DMSO and water.[5][7]
  - Causality: The copper catalyst is essential for facilitating the nucleophilic substitution of the bromine atom with a hydroxyl group. The base is required to generate the hydroxide nucleophile and neutralize the HBr byproduct. DMSO is a polar aprotic solvent capable of dissolving the reagents and withstanding the high reaction temperature.
- Inert Atmosphere: Purge the reaction system with an inert gas, such as nitrogen.
  - Causality: This prevents potential oxidation of the starting materials and intermediates at high temperatures, ensuring a cleaner reaction and better yield.
- Heating: Raise the internal temperature to 100°C and maintain for several hours (e.g., 6 hours).[5][7]
  - Causality: The high temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]
- Work-up and Isolation: a. Cool the reaction mixture to room temperature and add water.[5][7]  
b. Adjust the pH to ~6 using a dilute acid (e.g., 2 N HCl). A solid product will precipitate out of the solution.[5][7]
  - Causality: The product has low solubility in neutral aqueous media. Adjusting the pH to near its isoelectric point minimizes its solubility, causing it to precipitate, which is a key step for isolation. c. Collect the solid by filtration. d. Extract the remaining aqueous phase with an organic solvent like ethyl acetate to recover any dissolved product.[5][7]
- Final Purification: Combine the organic extracts, wash with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the final, purified compound.[5][7]

## Spectroscopic and Analytical Characterization

Unambiguous confirmation of the molecular structure and assessment of purity are achieved through a standard suite of spectroscopic techniques. While raw spectral data is extensive, the expected characteristics from each method are well-defined.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings, as well as a broad singlet for the N-H proton of the pyrrole and a signal for the O-H proton.[10][11]
  - $^{13}\text{C}$  NMR: The spectrum will display seven unique carbon signals corresponding to the seven carbon atoms in the molecule's core structure.[12]
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a prominent molecular ion peak ( $\text{M}^+$ ) or protonated molecular ion peak ( $[\text{M}+\text{H}]^+$ ) at an  $\text{m/z}$  value corresponding to its molecular weight (~134.14).[10]
- Infrared (IR) Spectroscopy: IR analysis helps identify the key functional groups. The spectrum is characterized by absorption bands corresponding to O-H and N-H stretching (typically broad, in the 3200-3600  $\text{cm}^{-1}$  region) and C=C/C=N stretching from the aromatic rings (in the 1400-1600  $\text{cm}^{-1}$  region).[10]

Authoritative spectral data for **1H-Pyrrolo[2,3-b]pyridin-5-ol** can be found in chemical databases such as ChemicalBook and SpectraBase.[10][11][12]

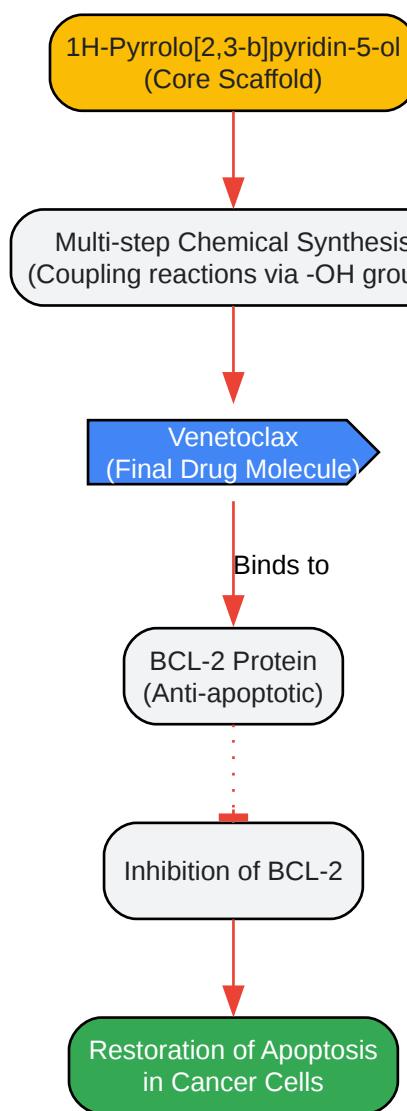
## The Role of **1H-Pyrrolo[2,3-b]pyridin-5-ol** in Drug Development

The 7-azaindole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases.[4][13] **1H-Pyrrolo[2,3-b]pyridin-5-ol** leverages this inherent potential, serving as a versatile precursor for numerous advanced therapeutics.

## Case Study 1: Venetoclax - A BCL-2 Inhibitor

The most prominent application of **1H-Pyrrolo[2,3-b]pyridin-5-ol** is as a cornerstone intermediate in the synthesis of Venetoclax (ABT-199).<sup>[5]</sup> Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis (programmed cell death). By inhibiting BCL-2, Venetoclax restores the natural cell death process in cancer cells, making it a breakthrough therapy for certain hematological malignancies. The pyrrolopyridine core of **1H-Pyrrolo[2,3-b]pyridin-5-ol** provides the fundamental scaffold necessary for building the complex architecture of Venetoclax.<sup>[5]</sup>

Diagram: Role in Venetoclax Synthesis and Action



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Caption: From chemical intermediate to targeted cancer therapy.

## Case Study 2: Kinase Inhibitors (VEGFR-2, FGFR, etc.)

The 7-azaindole core is a well-established hinge-binding motif for protein kinase inhibitors.[\[4\]](#) This is because the arrangement of its nitrogen atoms can form hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP. Consequently, **1H-Pyrrolo[2,3-b]pyridin-5-ol** and its derivatives are instrumental in developing inhibitors for various kinases involved in cancer progression.

- **VEGFR-2 Inhibitors:** It is a precursor for synthesizing inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein that drives tumor angiogenesis (the formation of new blood vessels that feed a tumor).
- **FGFR Inhibitors:** The 1H-pyrrolo[2,3-b]pyridine scaffold is actively being used to design potent and selective inhibitors against Fibroblast Growth Factor Receptors (FGFRs), whose abnormal activation is linked to multiple cancers.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Other Kinase Targets:** Derivatives have shown inhibitory activity against a broad range of other kinases, including FLT3 (implicated in acute myeloid leukemia), DYRK kinases, and PI3K, underscoring the scaffold's versatility.[\[17\]](#)[\[18\]](#)

Therapeutic Target Class	Specific Example(s)	Disease Area	Reference(s)
Anti-Apoptotic Proteins	BCL-2 (via Venetoclax)	Oncology (Leukemia, Lymphoma)	<a href="#">[5]</a>
Receptor Tyrosine Kinases	VEGFR-2, FGFR, FLT3	Oncology	<a href="#">[14]</a> <a href="#">[18]</a>
Influenza Polymerase	PB2 Subunit	Infectious Disease (Influenza)	<a href="#">[17]</a> <a href="#">[19]</a>
Chemokine Receptors	CCR2	Inflammatory Diseases	<a href="#">[17]</a> <a href="#">[20]</a>
Phosphodiesterases	PDE4B	CNS Diseases	<a href="#">[21]</a>

## Conclusion

**1H-Pyrrolo[2,3-b]pyridin-5-ol** is far more than a simple heterocyclic compound; it is a quintessential example of a high-value molecular building block that enables the creation of sophisticated, life-saving pharmaceuticals. Its robust and versatile 7-azaindole core, combined with a strategically placed hydroxyl group, provides medicinal chemists with a reliable platform for developing targeted therapies. From its central role in the synthesis of the BCL-2 inhibitor Venetoclax to its widespread use in the design of kinase inhibitors, this compound has proven its immense value. As the demand for precise and potent drugs continues to grow, the importance of cornerstone intermediates like **1H-Pyrrolo[2,3-b]pyridin-5-ol** in the architecture of modern medicine is set to endure.

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